molecular formula C21H26ClNO2 B11517021 4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol

4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11517021
M. Wt: 359.9 g/mol
InChI Key: JXXYOLGVTGYMPU-UHFFFAOYSA-N
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Description

4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted phenol and a benzoxazole ring with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The final step involves the chlorination of the phenol ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to remove the chloro group or reduce the benzoxazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated or reduced benzoxazole derivatives.

    Substitution: Formation of substituted phenols or benzoxazoles.

Scientific Research Applications

4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate pathways related to reactive oxygen species (ROS) production and inflammatory cytokine release, thereby exerting its antioxidant and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol is unique due to its specific combination of a chloro-substituted phenol and a benzoxazole ring with tert-butyl groups

Properties

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

4-chloro-2-(5,7-ditert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C21H26ClNO2/c1-20(2,3)12-9-15(21(4,5)6)18-16(10-12)23-19(25-18)14-11-13(22)7-8-17(14)24/h7-11,19,23-24H,1-6H3

InChI Key

JXXYOLGVTGYMPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)NC(O2)C3=C(C=CC(=C3)Cl)O)C(C)(C)C

Origin of Product

United States

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